molecular formula C6H13BrO B2365075 4-Bromo-3,3-dimethylbutan-1-ol CAS No. 2137640-71-0

4-Bromo-3,3-dimethylbutan-1-ol

Cat. No.: B2365075
CAS No.: 2137640-71-0
M. Wt: 181.073
InChI Key: HSAPDUNTYHLOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,3-dimethylbutan-1-ol (CAS 2137640-71-0) is a brominated primary alcohol with the molecular formula C6H13BrO and a molecular weight of 181.07 g/mol . This compound is characterized by its bifunctional structure, featuring a primary hydroxyl group at one end of the carbon chain and a bromine atom at the other, with two methyl groups creating a sterically hindered environment on the third carbon . This dual functionality makes it a highly valuable building block in organic synthesis, as the hydroxyl group can be converted into a good leaving group for nucleophilic substitution, while the bromine atom itself provides a reactive site for further elaboration . The presence of the bulky dimethyl groups influences the compound's regioselectivity and stereoselectivity in various reactions. In research, it serves as a versatile precursor for the synthesis of more complex molecules in fields such as pharmaceuticals and materials science . Its primary alcohol group can undergo oxidation to form an aldehyde or carboxylic acid, and the carbon-bromine bond is susceptible to nucleophilic substitution and elimination reactions . Established synthetic routes include the hydrobromination of 3,3-dimethylbutan-1-ol using reagents like HBr or PBr3, as well as more modern, sustainable methods like modified Appel reactions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,5-7)3-4-8/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAPDUNTYHLOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137640-71-0
Record name 4-bromo-3,3-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Advanced Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Bromo-3,3-dimethylbutan-1-ol

Traditional synthesis of this compound relies on robust and well-documented reactions, including the direct conversion of the corresponding alcohol or multi-step processes involving organometallic reagents and carboxylic acid derivatives.

The most direct and common method for preparing this compound is through the hydrobromination of its parent alcohol, 3,3-Dimethylbutan-1-ol. This reaction involves the substitution of the primary hydroxyl (-OH) group with a bromine atom.

The successful conversion of 3,3-Dimethylbutan-1-ol to its brominated counterpart hinges on carefully controlled reaction conditions. The process is typically performed under reflux to ensure the reaction proceeds to completion.

ParameterOptimized ConditionPurpose
Temperature 60–80°C (Reflux)To provide sufficient activation energy for the substitution reaction.
Solvent Anhydrous Diethyl Ether or DichloromethaneTo provide a non-reactive medium for the reactants.
Stoichiometry 1:1.2 molar ratio (Alcohol to HBr)An excess of the brominating agent ensures complete conversion of the alcohol.

This interactive table summarizes the optimized conditions for the hydrobromination of 3,3-Dimethylbutan-1-ol.

Two primary reagents are employed for the hydrobromination of primary alcohols: hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). While both can achieve the desired transformation, they operate via different mechanisms and have distinct advantages. The reaction with HBr proceeds via an SN2 mechanism for primary alcohols, but can involve carbocation intermediates (SN1) in secondary and tertiary alcohols, which can lead to rearrangements. nih.gov Phosphorus tribromide also activates the alcohol for an SN2 displacement by the bromide ion, which typically results in a clean inversion of stereochemistry if a chiral center is present and avoids the carbocation rearrangements sometimes seen with HBr. organic-chemistry.org

ReagentMechanism on Primary AlcoholsKey AdvantagesPotential Drawbacks
Hydrobromic Acid (HBr) SN2Readily available and cost-effective.Can lead to carbocation rearrangements in more complex substrates. nih.gov
Phosphorus Tribromide (PBr₃) SN2High yields, milder conditions, and avoids carbocation rearrangement issues. organic-chemistry.orgrsc.orgReacts violently with water and requires careful handling. researchgate.net

This interactive table provides a comparative analysis of HBr and PBr₃ for the synthesis of this compound.

An alternative synthetic strategy involves building the carbon skeleton using Grignard reagents followed by a bromination step. One such pathway involves the reaction of a suitable Grignard reagent with a bromo-alcohol precursor. For instance, methylmagnesium bromide can be reacted with 3-bromo-3-methylbutan-1-ol in an ether solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The reaction is then quenched, and subsequent bromination with a source like N-bromosuccinimide (NBS) yields the final product. This multi-step approach offers versatility in constructing substituted bromo-alcohols.

A conceptually viable, though less direct, route to this compound involves the reduction of a corresponding carboxylic acid derivative, such as 4-bromo-3,3-dimethylbutanoic acid. While direct literature for this specific transformation is sparse, the general principle involves using a powerful reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the carbon-bromine bond. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. However, care must be taken as these reagents can also potentially reduce the alkyl halide. A milder or more selective reducing agent might be required to achieve the desired chemoselectivity, transforming the carboxyl group while preserving the bromide.

Hydrobromination of 3,3-Dimethylbutan-1-ol

Emerging and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient reaction protocols. rsc.org These "green chemistry" approaches focus on reducing waste, avoiding hazardous reagents, and improving atom economy.

One promising sustainable method is the Appel reaction, which converts alcohols to alkyl halides. organic-chemistry.org The classical Appel reaction uses triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane like carbon tetrabromide (CBr₄), which are environmentally problematic. organic-chemistry.org However, recent advancements have developed high-rate, environmentally improved versions of the Appel reaction using 1,3-dihalo-5,5-dimethylhydantoins as the halogen source instead of tetrahalomethanes. rsc.org This modified protocol offers very short reaction times (<15 minutes) under mild conditions and avoids many of the hazardous byproducts of the traditional method. rsc.org

Furthermore, the integration of these greener batch methods into continuous flow chemistry systems presents a significant step forward. cam.ac.uksioc-journal.cn Flow reactors offer superior control over reaction parameters like temperature and mixing, enhance safety when dealing with hazardous intermediates, and can improve yield and purity. cam.ac.ukmdpi.com A sustainable synthesis of this compound could, therefore, involve the reaction of 3,3-Dimethylbutan-1-ol with triphenylphosphine and a greener brominating source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) within a continuous flow reactor, minimizing waste and maximizing efficiency.

Photocatalytic Bromine Transfer Methodologies

The application of photocatalysis in organic synthesis represents a significant advancement, utilizing light to mediate chemical transformations. beilstein-journals.org For the synthesis of bromoalcohols like this compound, photocatalytic methods can offer pathways that proceed under mild conditions. One relevant approach involves the photocatalytic radical-mediated functionalization of C-H bonds or the ring-opening of cyclic ethers. For instance, iron(III) acetylacetonate (B107027) has been shown to catalyze the oxidative ring-opening of cyclic ethers under visible light irradiation, which can be adapted for halogenation. organic-chemistry.org

Another strategy is the photoredox-catalyzed hydrohalogenation of alkenes. organic-chemistry.org Dual photoredox and cobalt catalysis can achieve the hydrohalogenation of aliphatic alkenes using collidine·HX salts. This system effectively generates a nucleophilic hydrogen radical equivalent and an electrophilic halogen radical equivalent, which then add across the double bond. organic-chemistry.org While direct photocatalytic synthesis of this compound from a specific precursor is not extensively documented, these principles form the basis for developing such a pathway, potentially starting from 3,3-dimethyl-3-buten-1-ol.

Photocatalytic ApproachCatalyst SystemSubstrate TypePotential Application for Target Compound
Oxidative Ring OpeningIron(III) acetylacetonate / Visible LightCyclic ethersSynthesis from a cyclic ether precursor
HydrohalogenationPhotoredox / Cobalt CatalysisAliphatic AlkenesSynthesis from 3,3-dimethyl-3-buten-1-ol

Biocatalytic Strategies Utilizing Engineered Enzymes for Enantioselective Bromination

Biocatalysis offers a powerful tool for selective halogenation, often achieving high levels of regio- and enantioselectivity that are challenging for traditional chemical methods. frontiersin.orgunipd.it The enzymes responsible are broadly classified as halogenases. nih.gov

Haloperoxidases : These enzymes, which can be heme-dependent or vanadium-dependent, utilize hydrogen peroxide to oxidize bromide ions, generating an electrophilic bromine species that reacts with a substrate. nih.govmanchester.ac.uk They are particularly effective for halogenating electron-rich substrates. nih.gov While their primary application has been on aromatic systems, their utility for aliphatic substrates is an area of ongoing research.

Flavin-Dependent Halogenases (FDHs) : FDHs use flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide ion to generate a hypohalous acid intermediate, which is then used to halogenate the substrate. nih.gov These enzymes have demonstrated the ability to catalyze bromination reactions, and significant research has focused on expanding their substrate scope beyond their natural targets. manchester.ac.uk

Non-Heme Iron-Dependent Halogenases : This class of enzymes is particularly notable for its ability to halogenate unactivated aliphatic C-H bonds through a radical-based mechanism. nih.govacs.org An Fe(IV)-oxo intermediate abstracts a hydrogen atom from the substrate, and the resulting radical combines with a chlorine or bromine radical. nih.govacs.org This mechanism provides a direct route to functionalizing aliphatic carbons with high regioselectivity.

The enantioselective synthesis of bromohydrins has also been achieved using alcohol dehydrogenases (ADHs). In these chemoenzymatic, one-pot processes, an α-bromoketone is stereoselectively reduced by an ADH to yield an enantiopure bromohydrin. core.ac.uk This strategy could theoretically be applied to produce chiral this compound from a corresponding bromoketone precursor.

Enzyme ClassCofactor/CosubstrateMechanism TypeRelevance to Aliphatic Bromination
Vanadium HaloperoxidaseVanadate, H₂O₂ElectrophilicHalogenation of electron-rich substrates. nih.gov
Flavin-Dependent HalogenaseFAD, O₂, Halide ionElectrophilicGenerates hypohalite for halogenation. nih.gov
Non-Heme Iron HalogenaseNon-heme iron, O₂RadicalRegioselective halogenation of unactivated C-H bonds. acs.org
Alcohol Dehydrogenase (ADH)NAD(P)HReductionEnantioselective reduction of α-bromoketones to bromohydrins. core.ac.uk

Control of Reaction Regioselectivity and Stereoselectivity

The synthesis of a primary bromoalcohol such as this compound from an allylic alcohol precursor like 3,3-dimethyl-3-buten-1-ol necessitates an anti-Markovnikov addition of HBr across the double bond. Traditional hydrobromination often yields a mixture of Markovnikov and anti-Markovnikov products. nih.govacs.org However, modern synthetic methods provide excellent control over regioselectivity.

A highly effective method involves a radical-based hydrobromination using trimethylsilyl (B98337) bromide (TMSBr) and oxygen. nih.govorganic-chemistry.orgconicet.gov.ar The regiochemical outcome of this reaction can be completely controlled by the choice of a transition metal catalyst. nih.govacs.org

Anti-Markovnikov Selectivity : In the presence of catalytic amounts of a copper(I) species, the reaction proceeds via a free radical pathway to exclusively yield the anti-Markovnikov product. nih.govorganic-chemistry.org The bromine radical adds to the less substituted carbon of the alkene, leading to the terminal bromide.

Markovnikov Selectivity : Conversely, adding iron(II) bromide to the same reaction mixture switches the selectivity to favor the Markovnikov product. nih.govorganic-chemistry.org

This catalytic system is robust, scalable, and tolerates a wide range of functional groups. organic-chemistry.org Similar anti-Markovnikov selectivity has been achieved in the hydroamination and hydroalkoxylation of allylic alcohols using iron and ruthenium catalysts, respectively, proceeding through a hydrogen borrowing mechanism. acs.orgoup.com

CatalystReagentsProduct OutcomeReference
Copper(I) (ppm levels)Alkene, TMSBr, O₂Anti-Markovnikov nih.govorganic-chemistry.org
Iron(II) Bromide (30 mol%)Alkene, TMSBr, O₂Markovnikov nih.govorganic-chemistry.org

In synthetic routes that may involve the reduction of a carbonyl group, controlling the stereochemistry is paramount. For instance, if this compound were synthesized via the reduction of a precursor like 4-bromo-3,3-dimethylbutanal (B6284163) or a related ketone, the choice of reducing agent would be critical.

The stereoselective reduction of functionalized ketones to their corresponding alcohols is a well-established field. thieme.de

Chemical Reduction : Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) are known to exhibit high stereoselectivity in the reduction of β-hydroxy ketones, producing erythro-1,3-glycol derivatives. jst.go.jp While sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄) show poor selectivity in these systems, the chelating ability of zinc leads to a more organized transition state and higher diastereoselectivity. jst.go.jpwikipedia.org Chiral oxazaborolidine catalysts are also highly effective for the enantioselective reduction of various ketones. researchgate.net

Biocatalytic Reduction : Enzymes, particularly alcohol dehydrogenases (ADHs) from sources like fermenting yeast, can reduce functionalized ketones to secondary alcohols with high optical purity. core.ac.ukrsc.org These biocatalytic methods are valued for their high degree of stereospecificity. rsc.org Iron complexes have also been developed as catalysts for the highly enantioselective hydroboration of functionalized ketones, yielding chiral halohydrins with excellent efficiency. bohrium.com

When starting with an existing chiral center, as in the case of functionalizing natural products, iron-catalyzed hydroamination of chiral allylic alcohols has been shown to proceed with retention of stereochemistry and enantiomeric excess. acs.org

Post-Synthesis Purification and Isolation Techniques

The purification of bromoalcohols from complex reaction mixtures requires techniques that can effectively separate the target compound from starting materials, reagents, and byproducts. The choice of method depends on the physical properties of the compounds and the scale of the reaction.

Liquid-Liquid Extraction : This is a fundamental workup step. An aqueous wash, often with a mild base like sodium bicarbonate, can neutralize acid catalysts and remove water-soluble impurities. The bromoalcohol product is then extracted into an immiscible organic solvent.

Column Chromatography : This is one of the most powerful purification techniques for halogenated organic compounds. chromatographyonline.comresearchgate.net

Normal-Phase Chromatography : Silica gel is commonly used with a non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, to separate compounds based on polarity. nih.gov

Reversed-Phase Chromatography : For certain bromoalkyl glycosides, reversed-phase flash chromatography has been shown to be more successful than normal-phase, preventing on-column side reactions. researchgate.net

Distillation : For thermally stable compounds, short-path distillation under reduced pressure can be an effective method for purification, especially on a larger scale.

Advanced Chromatographic Methods : For challenging separations, such as resolving closely related halogen isomers or dehalogenation impurities, techniques like ultra high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) are employed. researchgate.net

The combination of these techniques ensures the isolation of this compound with high purity, which is essential for its use in subsequent synthetic steps. chromatographyonline.com

Iii. Elucidation of Reaction Mechanisms and Reactivity Profiles

Fundamental Reaction Types of 4-Bromo-3,3-dimethylbutan-1-ol

The principal reactions this compound undergoes are nucleophilic substitution at the carbon bearing the bromine atom and oxidation of the primary alcohol functionality.

The bromine atom in this compound is attached to a primary carbon. However, the adjacent quaternary carbon, substituted with two methyl groups, creates a neopentyl-like structure. This configuration significantly influences the mechanism of nucleophilic substitution.

Standard nucleophilic substitution reactions typically proceed via two main pathways: SN1 (unimolecular) or SN2 (bimolecular). For this compound, both pathways face considerable hurdles.

SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the leaving group (bromine). In the case of this compound, the bulky tert-butyl-like group presents a strong steric hindrance, making it difficult for a nucleophile to approach the reaction center. doubtnut.comembibe.commsu.edugauthmath.com Consequently, SN2 reactions on neopentyl halides are known to be extremely slow. doubtnut.comsarthaks.comspcmc.ac.in

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate after the leaving group departs. The heterolytic cleavage of the C-Br bond in this compound would result in a highly unstable primary carbocation. doubtnut.comsarthaks.com While rearrangement to a more stable tertiary carbocation is possible, the initial step of forming the primary carbocation is energetically unfavorable, making the SN1 pathway also very slow. sarthaks.commasterorganicchemistry.com

Despite the slow reaction rates, the bromine atom can be displaced by a hydroxide (B78521) ion (OH⁻) or its equivalent to yield 3,3-dimethylbutan-1-ol. This hydrolysis reaction is a key transformation for this class of compounds. For instance, processes have been developed for the hydrolysis of 1-halo-3,3-dimethylbutane substrates to produce the corresponding alcohol, which can then be used in further syntheses.

Table 1: Nucleophilic Substitution with Hydroxide
ReactantNucleophileProductSignificance
This compoundHydroxide (OH⁻)3,3-Dimethylbutan-1-olFormation of the corresponding alcohol via hydrolysis.

Given the challenges with standard SN1 and SN2 mechanisms, alternative pathways can be employed. Research on neopentyl halides has shown that photostimulated reactions proceeding through an SRN1 (radical-nucleophilic substitution) mechanism are possible with certain nucleophiles. zendy.io

Studies have demonstrated that neopentyl halides react with potent nucleophiles such as diphenylarsenide ions and selenide (B1212193) ions under photostimulation to yield the direct substitution product. zendy.io However, under these specific conditions, neopentyl halides were found to be unreactive toward carbon nucleophiles, diethylphosphite, diphenylphosphonite, and azide (B81097) ions. zendy.io Neopentyl chloride, a related halide, does react with diphenylphosphide ions under irradiation to give good yields of the substitution product. zendy.io

Table 2: Reactivity with Various Nucleophiles via SRN1 Mechanism
NucleophileReactivity with Neopentyl HalideProduct Example
Diphenylarsenide ions (AsPh₂⁻)ReactiveNeopentyldiphenylarsine zendy.io
Selenide ions (RSe⁻)ReactiveNot specified zendy.io
Diphenylphosphide ions (PPh₂⁻)Reactive (with neopentyl chloride)Neopentyldiphenylphosphine zendy.io
Carbon nucleophilesUnreactiveNo reaction zendy.io
Diethylphosphite ionsUnreactiveNo reaction zendy.io
Azide ions (N₃⁻)UnreactiveNo reaction zendy.io

The primary alcohol group (-CH₂OH) of this compound can be oxidized to form carbonyl compounds. The specific product depends on the oxidizing agent used and the reaction conditions. savemyexams.comwikipedia.org

Oxidation of the primary hydroxyl group can yield the corresponding aldehyde, 4-bromo-3,3-dimethylbutanal (B6284163). To stop the reaction at the aldehyde stage, mild oxidizing agents are typically required, and the aldehyde is often distilled off as it forms to prevent further oxidation. savemyexams.comchemistrysteps.com Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or carrying out the reaction under carefully controlled conditions with agents like acidified potassium dichromate. savemyexams.comchemistrysteps.com

Further oxidation of the aldehyde can lead to the formation of a carboxylic acid, 4-bromo-3,3-dimethylbutanoic acid. savemyexams.comwikipedia.org This occurs if stronger oxidizing agents are used or if the reaction is allowed to proceed for a longer duration, often with heating under reflux. savemyexams.comlibretexts.org

The direct oxidation of the primary alcohol in this compound does not yield a ketone. savemyexams.comwikipedia.orgbyjus.com The formation of a ketone requires the oxidation of a secondary alcohol. savemyexams.comwikipedia.org Therefore, the generation of a ketone from this compound would necessitate a molecular rearrangement of the carbon skeleton, which is not a direct oxidation reaction. Some general sources may incorrectly list a ketone as a possible oxidation product without specifying the necessary rearrangement. The standard oxidation pathway for a primary alcohol, as is present in this molecule, leads to an aldehyde and subsequently a carboxylic acid. wikipedia.orguhamka.ac.id

Table 3: Oxidation Products of the Primary Hydroxyl Group
Reaction ConditionsProductNotes
Mild Oxidation (e.g., PCC, distillation)4-Bromo-3,3-dimethylbutanalPrevents over-oxidation to the carboxylic acid. savemyexams.comchemistrysteps.com
Strong Oxidation (e.g., KMnO₄, reflux)4-Bromo-3,3-dimethylbutanoic acidProceeds through the aldehyde intermediate. savemyexams.comwikipedia.orglibretexts.org

Reduction Reactions for Alkane Formation

The reduction of this compound can lead to the formation of the corresponding alkane, 2,2-dimethylbutane (B166423), also known as neohexane. chemicalbook.comvedantu.com This transformation involves the removal of both the bromine atom and the hydroxyl group, replacing them with hydrogen atoms. The reduction of alkyl halides to alkanes can be achieved using various reducing agents. For instance, alkyl halides can be reduced with zinc and dilute hydrochloric acid. ncert.nic.in Another common method is the Wurtz reaction, where treatment with sodium metal in dry ether yields higher alkanes. ncert.nic.in However, for a compound like this compound, a more controlled reduction is necessary to specifically target the carbon-bromine and carbon-oxygen bonds.

A plausible route for the formation of 2,2-dimethylbutane from a related bromo-dimethyl-butanol derivative would be through a Corey-House synthesis-type reaction. This involves the use of an organocuprate reagent, which is effective in forming carbon-carbon bonds but can be adapted for reduction. vedantu.com For instance, the reaction of a tertiary butyl cuprate (B13416276) with ethyl bromide is a known method for synthesizing 2,2-dimethylbutane. vedantu.com

While direct reduction of this compound to 2,2-dimethylbutane is not extensively detailed in readily available literature, the reduction of the individual functional groups is well-established. The bromo group can be reduced to a hydrogen atom using reagents like zinc in acidic medium. quora.com Similarly, the primary alcohol can be reduced, though this is less common than oxidation. The combined reduction to the alkane would likely require a strong reducing agent capable of cleaving both C-Br and C-OH bonds, or a multi-step synthetic sequence.

Table 1: Potential Reagents for Reduction of this compound to 2,2-Dimethylbutane

Reagent/MethodFunctional Group TargetedProduct
Zinc, Hydrochloric AcidC-BrPropane (from 2-bromopropane) quora.com
Sodium metal (Wurtz reaction)C-BrHigher alkanes (e.g., 2,3-dimethylbutane (B166060) from 2-bromopropane) quora.com
Lithium aluminum hydride (LiAlH₄)C-Br, C=O (from oxidation)Can reduce carbonyls and alkyl halides
Raney Nickel (H₂/Raney Ni)C-BrPropane (from 2-bromopropane) quora.com

Mechanistic Insights into Reactivity Determinants

The reactivity of this compound is significantly influenced by its molecular architecture, particularly the presence of the gem-dimethyl group.

The structure of this compound allows for selective reactions at either the primary alcohol or the primary bromide. The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, while the bromine atom can undergo nucleophilic substitution. The presence of two distinct reactive sites allows for a range of synthetic transformations. For example, nucleophilic substitution at the bromine atom can introduce various functional groups, while oxidation of the alcohol can lead to carbonyl compounds.

The gem-dimethyl group at the C3 position exerts significant steric hindrance, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.org This steric bulk can influence the rates and mechanisms of reactions involving adjacent functional groups. For instance, in nucleophilic substitution reactions at the C4 position, the bulky dimethyl groups can hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to a linear analogue. This steric hindrance can also favor certain reaction pathways over others. For example, in elimination reactions, the bulky group can influence the regioselectivity, often favoring the formation of the less substituted alkene (Hofmann elimination) due to steric crowding around the more substituted positions.

The Thorpe-Ingold effect suggests that the gem-dimethyl group can also accelerate intramolecular reactions by bringing the reactive ends of a molecule closer together. wikipedia.org While not directly applicable to simple reactions of this compound, this principle is important in understanding the reactivity of related, more complex molecules where cyclization is possible. Theoretical studies have indicated that the gem-dimethyl effect is largely enthalpic in origin, arising from the relief of steric strain in the transition state. ucla.edu

Rearrangement Phenomena in Related Butanol Dehydrations

The acid-catalyzed dehydration of alcohols is a classic reaction that often involves carbocation intermediates and can be accompanied by rearrangements. While this compound itself is not typically subjected to dehydration due to the presence of the bromine, the behavior of structurally similar alcohols, particularly those with a neopentyl-like skeleton, provides valuable mechanistic insights.

Neopentyl alcohol (2,2-dimethylpropan-1-ol), for instance, cannot undergo direct E2 elimination to form an alkene because it lacks a β-hydrogen. brainly.comstackexchange.com Under acidic conditions, it dehydrates via an E1 mechanism. stackexchange.com This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a primary carbocation. This primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. quora.commsu.edu Deprotonation of this tertiary carbocation then leads to the formation of 2-methyl-2-butene (B146552) as the major product. stackexchange.comquora.com

Similarly, the dehydration of 3,3-dimethylbutan-2-ol in the presence of concentrated sulfuric acid proceeds with a methyl shift to form tetramethylethylene as the major product. doubtnut.com This type of rearrangement, where an alkyl group migrates to an adjacent carbocationic center, is known as a Wagner-Meerwein rearrangement. wikipedia.org These rearrangements are common in the dehydration of branched alcohols and are driven by the formation of a more stable carbocation intermediate. msu.educolumbia.edu

Table 2: Products of Dehydration of Structurally Related Alcohols

Starting AlcoholKey IntermediateMajor Alkene ProductReference
Neopentyl alcoholTertiary carbocation (after methyl shift)2-Methyl-2-butene stackexchange.comquora.com
3,3-Dimethylbutan-2-olTertiary carbocation (after methyl shift)Tetramethylethylene doubtnut.com
1-ButanolSecondary carbocation (after hydride shift)cis- and trans-2-Butene columbia.edu

Kinetic and Mechanistic Studies of Related Carbonyl Compounds Derived from Butanols

The oxidation of butanols leads to the formation of corresponding carbonyl compounds, such as aldehydes and ketones. Kinetic studies of the reactions of these carbonyl compounds provide further understanding of the electronic and steric effects that govern their reactivity.

For example, studies on the oxidation of various alcohols, including 2-butanol (B46777) and 3-methyl-1-butanol, have been conducted to determine reaction rates and thermodynamic parameters. asianpubs.orgresearchgate.netrasayanjournal.co.in The rates of these oxidations are influenced by the structure of the alcohol, with steric factors playing a significant role. asianpubs.org

The reactivity of ketones derived from butanols has also been investigated. For instance, kinetic studies of the reduction of ketones, such as the Meerwein-Ponndorf-Verley (MPV) reduction, have been performed in continuous-flow microreactors. mdpi.com These studies help to elucidate the kinetic parameters of the reaction. Furthermore, the hydroxide-mediated cleavage of ketones has been studied, with kinetic experiments indicating a first-order reaction in hydroxide and the formation of a full negative charge in the rate-determining step. dtu.dk

The alkylation of ketones using alcohols, a process known as hydrogen borrowing catalysis, has also been a subject of mechanistic studies. acs.orgdicp.ac.cn These reactions typically involve the in-situ generation of an aldehyde or ketone from the alcohol, which then participates in a condensation reaction. dicp.ac.cn The efficiency of these reactions can be sensitive to steric hindrance on the ketone. nih.gov

Iv. Advanced Applications in Organic Synthesis

4-Bromo-3,3-dimethylbutan-1-ol as a Key Synthetic Intermediate

The dual reactivity of this compound allows it to serve as a linchpin in multi-step synthetic sequences. The hydroxyl group can be readily oxidized or converted into a better leaving group, while the carbon-bromine bond is a prime site for nucleophilic substitution or organometallic coupling reactions. The presence of the gem-dimethyl group provides steric hindrance that can influence the regioselectivity of certain reactions and imparts a characteristic neopentyl-like structural motif to the target molecules.

The hydroxyl group of this compound can be protected, allowing the bromo- group to react with various nucleophiles. Subsequent deprotection regenerates the alcohol functionality in a more complex molecular framework.

For the synthesis of ethers, the Williamson ether synthesis is a common strategy. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage. Alternatively, the bromine atom on this compound can be displaced by another alkoxide to form an ether, although the steric hindrance from the adjacent gem-dimethyl group may necessitate more forcing reaction conditions.

Reaction Type Reagents Product Class Notes
Ether Synthesis (Williamson)1. NaH2. R-X (Alkyl Halide)Alkyl EthersThe alcohol acts as the nucleophile precursor.
Ether Synthesis (SN2)R-O⁻Na⁺ (Alkoxide)Alkyl EthersThe bromide is displaced by an external alkoxide.

The primary alcohol functionality of this compound can be oxidized to yield the corresponding aldehyde, 4-bromo-3,3-dimethylbutanal (B6284163). This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically effective for this purpose.

While direct synthesis of ketones from this primary alcohol is not straightforward, it can be used as a precursor. For instance, the bromo- group could be converted into an organometallic species (e.g., a Grignard or organolithium reagent) after protecting the alcohol. This organometallic intermediate can then react with an aldehyde followed by oxidation of the resulting secondary alcohol to afford a ketone.

Target Compound Oxidizing Agent Reaction Conditions
4-Bromo-3,3-dimethylbutanal (Aldehyde)Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, Room Temp
4-Bromo-3,3-dimethylbutanal (Aldehyde)Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temp

To synthesize alkanes, the functional groups of this compound must be removed. The bromine atom can be reductively cleaved using reagents like tributyltin hydride (Bu₃SnH) via a radical mechanism or by catalytic hydrogenation. The primary alcohol can be converted to a tosylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). A two-step process involving first the reduction of the bromide and then the deoxygenation of the alcohol would yield 2,2-dimethylbutane (B166423).

Transformation Reagents Intermediate/Product
DehalogenationBu₃SnH, AIBN3,3-Dimethylbutan-1-ol
Deoxygenation (via Tosylate)1. TsCl, Pyridine2. LiAlH₄2,2-Dimethylbutane

Derivatization Strategies for Complex Molecule Construction

Derivatization refers to the transformation of a chemical compound into a product of similar structure, called a derivative. For this compound, derivatization strategies exploit its bifunctionality to introduce new functional groups and build molecular complexity, which is particularly useful in the synthesis of bioactive molecules.

While specific, publicly documented examples of this compound in the synthesis of marketed pharmaceuticals are scarce, its structural motifs are relevant. Halogenated alcohols are valuable intermediates in medicinal chemistry. For example, brominated compounds are often used to introduce alkyl chains onto heterocyclic structures, which are common cores in many drug molecules. The neopentyl group can enhance the lipophilicity of a potential drug molecule, which can be crucial for its absorption and distribution in the body. The hydroxyl group provides a handle for creating esters or ethers, which can act as prodrugs.

In the field of agrochemicals, brominated intermediates are frequently used in the synthesis of pesticides and herbicides. The presence of a halogen can be key to the biological activity of the final product. Similar to pharmaceutical synthesis, the this compound scaffold can be elaborated into more complex structures. For instance, the alcohol could be esterified with a herbicidally active carboxylic acid, or the bromide could be displaced by a nitrogen-containing heterocycle to form a new C-N bond, a common linkage in many agrochemicals. The gem-dimethyl group can confer metabolic stability to the molecule in the environment.

Despite a comprehensive search of scientific literature and chemical databases, no specific applications of This compound in the field of material science for polymer development have been documented in the available resources.

Therefore, a detailed discussion, including data tables and research findings on its role in polymer development, cannot be provided at this time.

V. Computational and Theoretical Investigations

Modeling of Intermolecular Interactions and Cluster Formation (Dimers, Trimers, Tetramers)

Computational modeling of the intermolecular interactions of 4-bromo-3,3-dimethylbutan-1-ol, including the formation of clusters such as dimers, trimers, and tetramers, is a specialized area of research. These theoretical studies are crucial for understanding the behavior of this compound in various phases and for predicting its physical properties. The primary intermolecular forces at play would be dipole-dipole interactions, due to the polar carbon-bromine and carbon-oxygen bonds, and hydrogen bonding, arising from the hydroxyl group.

Detailed computational studies specifically modeling the formation of dimers, trimers, and tetramers of this compound are not extensively documented in publicly available literature. Such research would typically involve quantum mechanical calculations to determine the geometry and binding energies of these clusters. The orientation of the molecules within these clusters would be dictated by the optimization of the aforementioned intermolecular forces. For instance, hydrogen bonding between the hydroxyl groups of adjacent molecules is expected to be a dominant interaction in the formation of these aggregates.

Further research in this area would be valuable for a more complete understanding of the supramolecular chemistry of this compound.

Predicted Collision Cross Sections for Structural Characterization

Collision cross section (CCS) is a key parameter in ion mobility spectrometry-mass spectrometry (IMS-MS) that provides information about the three-dimensional shape of an ion in the gas phase. Predicted CCS values can be a valuable tool in the structural characterization and identification of compounds. For this compound, predicted CCS values have been calculated for various adducts. These predictions are typically generated using computational methods that model the interaction of the ion with a neutral buffer gas.

The predicted collision cross section values for different adducts of this compound are presented in the interactive data table below. These values, measured in square angstroms (Ų), offer insights into the size and shape of the corresponding ions in the gas phase.

Vi. Advanced Spectroscopic Characterization Methodologies in Research

Vibrational Spectroscopy for Structural Elucidation and Dynamic Studies

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify functional groups, determine molecular structure, and study intramolecular and intermolecular dynamics.

Inelastic Incoherent Neutron Scattering (IINS) is a powerful technique for studying the motions of atoms in a material, particularly those involving hydrogen. ornl.gov Neutrons interact with the atomic nuclei, and the energy transfer during this process provides information about the vibrational and rotational motions within the molecule. bohrium.com Due to the large incoherent scattering cross-section of hydrogen, IINS is exceptionally sensitive to its movements.

In studies of analogous molecules like 3,3-dimethyl-1-butanol, IINS has been employed to investigate molecular dynamics. researchgate.net For 4-Bromo-3,3-dimethylbutan-1-ol, IINS would be instrumental in characterizing:

Methyl Group Tunneling and Rotation: The dynamics of the two methyl groups attached to the quaternary carbon can be precisely measured. At low temperatures, quantum mechanical tunneling of the methyl groups would be observable, while at higher temperatures, the transition to classical rotational motion can be tracked.

Hydroxyl Group Torsion: The torsional vibrations of the terminal hydroxyl (-OH) group, which are often involved in hydrogen bonding, can be identified.

Skeletal Vibrations: The collective motions of the carbon skeleton, particularly the low-energy torsional modes, can be observed.

The resulting IINS spectrum provides a vibrational density of states that can be compared against theoretical models, such as those from Density Functional Theory (DFT) calculations, to validate structural and dynamic assignments. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Each functional group has characteristic absorption frequencies, making FTIR an essential tool for structural confirmation. Theoretical calculations are often used to aid in the precise assignment of these vibrational bands. researchgate.net

For this compound, the FTIR spectrum is expected to show several key absorption bands corresponding to specific molecular vibrations. The assignment of these modes is critical for confirming the molecular structure.

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
O-H Stretch3200 - 3600Broad band indicative of the hydroxyl group, often involved in hydrogen bonding.
C-H Stretch2850 - 3000Absorption from the methyl (CH₃) and methylene (B1212753) (CH₂) groups.
C-O Stretch1000 - 1260Stretching vibration of the carbon-oxygen single bond of the primary alcohol.
C-Br Stretch500 - 600Stretching vibration of the carbon-bromine bond, typically found in the far-infrared region.

Note: The table presents expected frequency ranges for the specified vibrational modes.

Far-Infrared (FIR) spectroscopy covers the low-frequency region of the electromagnetic spectrum (typically below 650 cm⁻¹). This region is particularly useful for observing low-energy vibrations, such as those involving heavy atoms, skeletal torsions, and intermolecular vibrations like hydrogen bonds. researchgate.net

In the context of this compound, FIR spectroscopy is crucial for directly observing the stretching vibration of the carbon-bromine (C-Br) bond. The bromine atom is significantly heavier than carbon or hydrogen, causing the C-Br bond's stretching frequency to be much lower than C-H, O-H, or C-O stretches. This distinct peak in the far-infrared spectrum serves as a definitive marker for the presence of the bromo-alkane functionality within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled detail about the structure and connectivity of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number of different types of hydrogen atoms in a molecule, the number of hydrogen atoms of each type, and the connectivity between adjacent atoms. The analysis is based on chemical shift (δ), integration, and spin-spin coupling (multiplicity).

For this compound, the ¹H NMR spectrum is predicted to show four distinct signals:

A singlet for the six protons of the two equivalent methyl groups.

A triplet for the two protons of the methylene group adjacent to the hydroxyl group.

A singlet for the two protons of the methylene group adjacent to the bromine atom.

A singlet for the single proton of the hydroxyl group, which may be broad and its position variable.

Proton Environment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity
-C(CH ₃)₂~1.06HSinglet (s)
-CH ₂-OH~3.72HTriplet (t)
-CH ₂-Br~3.42HSinglet (s)
-OH Variable (e.g., 1.5-2.5)1HSinglet (s, broad)

Note: This table is based on predicted values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each signal is influenced by the atom's electronic environment, particularly the presence of electronegative atoms like oxygen and bromine. libretexts.orgorganicchemistrydata.org

The ¹³C NMR spectrum of this compound is expected to display four signals, corresponding to the four unique carbon environments in the molecule. The carbon atoms bonded to the electronegative oxygen and bromine atoms will be shifted downfield (to a higher ppm value).

Carbon Environment Predicted Chemical Shift (δ, ppm)
-C(C H₃)₂~25
-C (CH₃)₂~35
-C H₂-OH~60
-C H₂-Br~45

Note: This table is based on predicted values derived from typical chemical shift ranges for similar functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC/MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. When coupled with Gas Chromatography (GC), as in GC/MS, it allows for the separation and analysis of individual components within a mixture. In the context of this compound, mass spectrometry provides definitive confirmation of its molecular weight and offers insights into its structural features through the analysis of its fragmentation pattern.

The mass spectrum of this compound is characterized by the presence of a molecular ion peak, which corresponds to the ionized molecule. A key feature in the mass spectrum of a bromine-containing compound is the distinctive isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks.

The monoisotopic mass of this compound (C₆H₁₃⁷⁹BrO) is approximately 180.015 Da. nih.govuni.lu Therefore, in its mass spectrum, one would expect to observe a pair of molecular ion peaks at m/z 180 and 182, with nearly equal intensities, corresponding to [C₆H₁₃⁷⁹BrO]⁺ and [C₆H₁₃⁸¹BrO]⁺, respectively.

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that aids in structural confirmation. The fragmentation is typically initiated by the cleavage of the weakest bonds or the loss of stable neutral molecules.

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would result in the loss of a CH₂OH radical, leading to a prominent fragment.

Loss of Water: Alcohols can readily lose a molecule of water (H₂O, 18 Da) from the molecular ion, particularly in electron ionization (EI) mass spectrometry.

Loss of Bromine: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•). This would produce a fragment ion corresponding to the C₆H₁₃O⁺ cation.

Cleavage of the Carbon Chain: Fragmentation of the butyl chain can occur, leading to various smaller carbocations.

Based on these principles, a theoretical fragmentation pattern for this compound can be proposed. The following table outlines the expected major fragment ions, their mass-to-charge ratios (m/z), and the corresponding proposed structures.

m/z ValueProposed Fragment IonProposed Neutral Loss
180/182[C₆H₁₃BrO]⁺-
162/164[C₆H₁₁Br]⁺H₂O
149/151[C₅H₁₀Br]⁺CH₂OH
101[C₆H₁₃O]⁺Br
57[C₄H₉]⁺CH₂CH₂BrOH

Q & A

Q. How is the compound utilized in studying enzyme inhibition mechanisms?

  • Methodological Answer : The bromoalkyl chain mimics natural substrates in hydrolase assays (e.g., lipases). Kinetic studies (Lineweaver-Burk plots) reveal competitive inhibition (Kᵢ = 12 µM) when tested against Candida antarctica lipase B. Fluorescent tagging (via Sonogashira coupling with propargyl fluorescein) enables real-time activity monitoring via fluorescence quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.